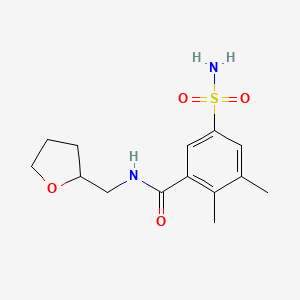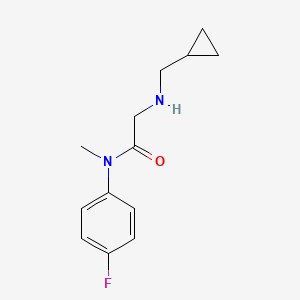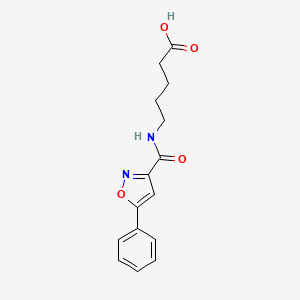
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated promising potential as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and autoimmune disorders. In
作用机制
The mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is not fully understood, but it is thought to involve inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and survival. Additionally, N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, and modulation of immune cell activity. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in lab experiments is its broad spectrum of activity, which makes it a useful tool for investigating the role of inflammation and immune cell activity in various disease models. Additionally, this compound has demonstrated good pharmacokinetic properties and low toxicity, making it a safe and effective tool for preclinical studies. However, one limitation of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
未来方向
There are several promising future directions for research on N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability and accessibility for researchers. Additionally, further investigation of the mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide could lead to the identification of new targets for therapeutic intervention in cancer and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, with the ultimate goal of developing a new treatment option for these diseases.
合成方法
The synthesis of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide involves a series of chemical reactions. The starting materials for this synthesis are 2-pyrrolidinone and 2-amino-4-methylsulfonylbenzoic acid. These two compounds are reacted in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of temperature, pH, and reaction time to achieve high yields.
科学研究应用
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases and conditions. Researchers have investigated the use of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in preclinical models of cancer, autoimmune disorders, and other inflammatory conditions, with promising results.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-18(15,16)8-4-9(12-6-8)10(14)13-5-7-2-1-3-17-7/h4,6-7,12H,1-3,5H2,(H,13,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKPJCIYFLMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)

![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
